molecular formula C12H14ClNO2 B12850927 1-(4-Chlorophenyl)piperidine-2-carboxylic acid

1-(4-Chlorophenyl)piperidine-2-carboxylic acid

Cat. No.: B12850927
M. Wt: 239.70 g/mol
InChI Key: MRPQOVGYUXKESM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a 4-chlorophenyl group and a carboxylic acid group attached to the piperidine ring makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)piperidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and piperidine.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the piperidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation and cyclization steps.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 1-(4-chlorophenyl)piperidine-2-methanol or 1-(4-chlorophenyl)piperidine.

    Substitution: Formation of 4-methoxyphenyl or 4-ethoxyphenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)piperidine-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

1-(4-chlorophenyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C12H14ClNO2/c13-9-4-6-10(7-5-9)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16)

InChI Key

MRPQOVGYUXKESM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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